Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser

Vue d'ensemble

Description

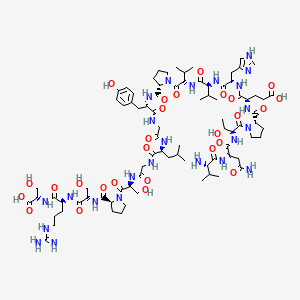

The compound “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser” is a peptide composed of 18 amino acids. Each amino acid in this sequence contributes to the overall structure and function of the peptide. Peptides like this one are often studied for their biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Solid-Phase Peptide Synthesis (SPPS)

Step 1: The synthesis begins with the attachment of the C-terminal amino acid (serine) to a solid resin.

Step 2: Sequential addition of protected amino acids (e.g., Fmoc-protected amino acids) is carried out. Each cycle involves deprotection of the amino group, coupling of the next amino acid, and washing steps.

Step 3: After the complete sequence is assembled, the peptide is cleaved from the resin and deprotected to yield the free peptide.

-

Liquid-Phase Peptide Synthesis (LPPS)

Step 1: The synthesis starts with the coupling of the C-terminal amino acid to a soluble support.

Step 2: Sequential addition of amino acids is performed in solution, with intermediate purification steps.

Step 3: The final peptide is obtained after cleavage from the support and deprotection.

Industrial Production Methods

Industrial production of peptides often employs automated synthesizers for SPPS, allowing for high-throughput synthesis. Purification is typically achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation

Reagents: Hydrogen peroxide, performic acid.

Conditions: Mild to moderate temperatures, aqueous or organic solvents.

Products: Oxidized forms of amino acids, such as sulfoxides or sulfonic acids from methionine residues.

-

Reduction

Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Conditions: Mild temperatures, aqueous buffers.

Products: Reduced forms of disulfide bonds, yielding free thiol groups.

-

Substitution

Reagents: Various nucleophiles (e.g., amines, thiols).

Conditions: Aqueous or organic solvents, room temperature to moderate heat.

Products: Substituted amino acid derivatives.

Common Reagents and Conditions

Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).

Deprotection Reagents: Piperidine (for Fmoc removal), trifluoroacetic acid (for Boc removal).

Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Applications De Recherche Scientifique

Chemistry

Peptide Synthesis: Used as a model peptide in the development of new synthetic methodologies.

Catalysis: Studied for its potential as a catalyst in various chemical reactions.

Biology

Protein-Protein Interactions: Investigated for its role in modulating interactions between proteins.

Enzyme Inhibition: Evaluated as a potential inhibitor of specific enzymes.

Medicine

Therapeutics: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

Diagnostics: Used in the development of diagnostic assays for detecting specific biomarkers.

Industry

Biotechnology: Utilized in the production of recombinant proteins and other biotechnological applications.

Pharmaceuticals: Incorporated into drug formulations for targeted delivery and controlled release.

Mécanisme D'action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand.

Comparaison Avec Des Composés Similaires

Similar Compounds

Val-asp-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser: Similar sequence with aspartic acid instead of asparagine.

Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ala: Similar sequence with alanine instead of serine at the C-terminus.

Uniqueness

Sequence Specificity: The unique sequence of this peptide confers specific biological activities that may not be present in similar peptides.

Functional Groups: The presence of specific amino acids, such as histidine and arginine, can influence the peptide’s reactivity and binding properties.

This detailed overview provides a comprehensive understanding of the peptide “Val-asn-thr-pro-glu-his-val-val-pro-tyr-gly-leu-gly-ser-pro-ser-arg-ser,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-1-[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H130N24O27/c1-39(2)28-49(67(118)90-34-61(115)94-54(36-109)79(130)105-25-11-15-56(105)76(127)100-53(35-108)73(124)95-47(14-10-24-89-83(86)87)69(120)101-55(37-110)82(133)134)93-60(114)33-91-68(119)50(29-44-18-20-46(112)21-19-44)98-75(126)58-17-12-26-106(58)80(131)65(42(7)8)103-78(129)64(41(5)6)102-71(122)51(30-45-32-88-38-92-45)97-70(121)48(22-23-62(116)117)96-74(125)57-16-13-27-107(57)81(132)66(43(9)111)104-72(123)52(31-59(84)113)99-77(128)63(85)40(3)4/h18-21,32,38-43,47-58,63-66,108-112H,10-17,22-31,33-37,85H2,1-9H3,(H2,84,113)(H,88,92)(H,90,118)(H,91,119)(H,93,114)(H,94,115)(H,95,124)(H,96,125)(H,97,121)(H,98,126)(H,99,128)(H,100,127)(H,101,120)(H,102,122)(H,103,129)(H,104,123)(H,116,117)(H,133,134)(H4,86,87,89)/t43-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,63+,64+,65+,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGIWGNGPGPNAI-YTGOFYROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCC(=O)O)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H130N24O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745528 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1896.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133474-20-1 | |

| Record name | L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.